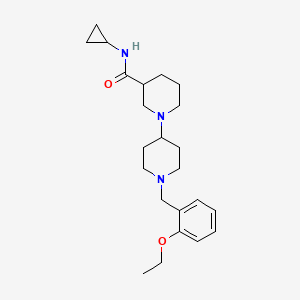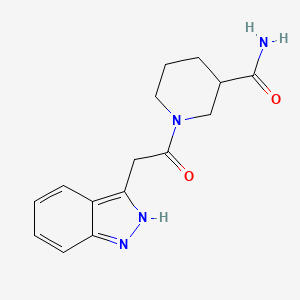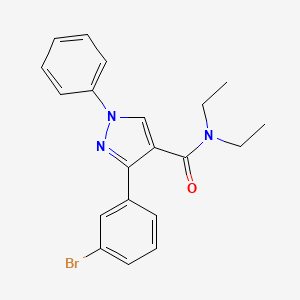![molecular formula C21H27N3O4 B6136989 N-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-2-furamide](/img/structure/B6136989.png)
N-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-2-furamide, commonly known as FMP, is a synthetic compound that has been extensively studied for its potential use in scientific research. FMP is a piperazine derivative that has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of FMP is not fully understood. However, it is believed to act as a selective antagonist at the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress. FMP has also been found to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
FMP has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models. It has also been found to have analgesic effects and to reduce inflammation. FMP has been shown to have a positive effect on cardiovascular function, including reducing blood pressure and heart rate. It has also been found to improve respiratory function.
Avantages Et Limitations Des Expériences En Laboratoire
FMP has several advantages for use in lab experiments. It is a highly selective antagonist at the 5-HT1A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. FMP has also been found to have low toxicity and to be well-tolerated in animal models. However, there are some limitations to the use of FMP in lab experiments. It has a short half-life, which can make dosing challenging. It is also relatively expensive, which can limit its use in large-scale studies.
Orientations Futures
There are several future directions for research on FMP. One area of interest is its potential use in cancer research. FMP has been found to have anticancer properties in vitro, and further studies are needed to determine its potential as a cancer treatment. Another area of interest is the role of FMP in the regulation of mood and behavior. Studies are needed to further elucidate its mechanism of action and to determine its potential as a treatment for mood disorders. Finally, there is a need for further studies on the safety and tolerability of FMP in humans.
Méthodes De Synthèse
The synthesis of FMP involves the reaction of 1-(4-methoxyphenyl)piperazine with 2-methyl-2-propylpropane-1,3-diol in the presence of furan-2-carboxylic acid chloride. The reaction is carried out under anhydrous conditions and yields FMP as a white crystalline solid.
Applications De Recherche Scientifique
FMP has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for researchers. FMP has been used in studies of the central nervous system, cardiovascular system, and respiratory system. It has also been studied for its potential use in cancer research.
Propriétés
IUPAC Name |
N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-15(2)19(22-20(25)18-5-4-14-28-18)21(26)24-12-10-23(11-13-24)16-6-8-17(27-3)9-7-16/h4-9,14-15,19H,10-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCMTQOWUSIIAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(1-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-2-methylpropyl)-2-furamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-diisopropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B6136906.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide](/img/structure/B6136912.png)
![[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6136916.png)
![4-(3-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6136923.png)
![1-[2-methoxy-6-({[3-(methylthio)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6136928.png)
![1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine](/img/structure/B6136929.png)
![1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone](/img/structure/B6136937.png)
![2-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6136941.png)


![7-(3-methoxybenzyl)-2-[(2-methoxy-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136987.png)

![4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B6137014.png)
![1-{4-[(dimethylamino)sulfonyl]phenyl}-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide](/img/structure/B6137022.png)